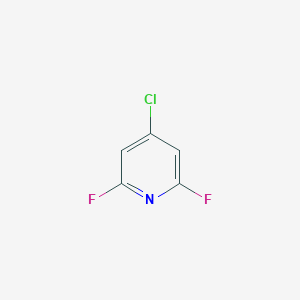

4-Chloro-2,6-difluoropyridine

Vue d'ensemble

Description

4-Chloro-2,6-difluoropyridine is a type of fluoropyridine . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Molecular Structure Analysis

The molecular formula of this compound is C5H2ClF2N . The average mass is 149.526 Da and the monoisotopic mass is 148.984390 Da .Applications De Recherche Scientifique

1. Synthesis and Chemical Reactions

4-Chloro-2,6-difluoropyridine has been employed in various synthesis processes and chemical reactions. For instance, it's used in the regioselective synthesis of pyridine derivatives. The compound's reactivity can be manipulated by introducing a trialkylsilyl group at specific positions, which allows selective halogen displacement during nucleophilic substitution reactions (Schlosser et al., 2005). Additionally, it's involved in the preparation of certain fluoroquinoline and difluoropyridine compounds through halogen exchange processes (Hamer et al., 2010).

2. Pharmaceutical and Pesticidal Applications

In the pharmaceutical and pesticide industries, derivatives of this compound serve as intermediates. For instance, it is a precursor in the synthesis of trifloxysulfuron, a potent herbicide (Zuo Hang-dong, 2010). Additionally, the compound's derivatives are explored for their potential in constructing new molecular structures due to their ability to undergo regiochemical flexibility and functionalization at various positions, offering valuable building blocks for pharmaceutical research (Bobbio et al., 2001).

3. Material Science and Conductivity Studies

This compound has implications in material science, particularly in studying the crystal structure and conducting properties of molecular conductors. For instance, its derivatives are involved in forming organic conductors with specific supramolecular anionic layers, influencing the conductivity and structural phase transitions of these materials (Prokhorova et al., 2021).

Safety and Hazards

4-Chloro-2,6-difluoropyridine is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is recommended .

Orientations Futures

Fluoropyridines, including 4-Chloro-2,6-difluoropyridine, have potential applications in various fields due to their unique properties . They are of interest in the search for new agricultural products with improved physical, biological, and environmental properties . Additionally, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Therefore, the development of fluorinated chemicals, including fluoropyridines, is a field of ongoing research .

Mécanisme D'action

Target of Action

4-Chloro-2,6-difluoropyridine is a type of fluoropyridine, a class of compounds known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines are generally used in the synthesis of biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique way due to the presence of fluorine atoms.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may play a role in a variety of biochemical pathways.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.

Result of Action

Given its use in the synthesis of biologically active compounds , it can be inferred that the compound likely has significant effects at the molecular and cellular level.

Propriétés

IUPAC Name |

4-chloro-2,6-difluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZPCWJQQHUYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

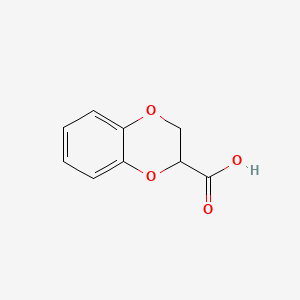

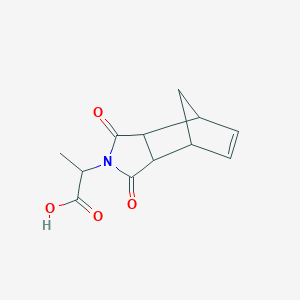

![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)